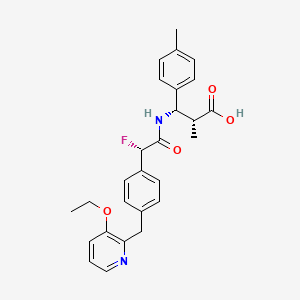
Keap1-Nrf2-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Keap1-Nrf2-IN-18 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its ability to modulate the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative and electrophilic stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-18 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include bromoacetonitrile, potassium carbonate, and various protecting groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Keap1-Nrf2-IN-18 primarily undergoes substitution reactions during its synthesis. These reactions involve the replacement of one functional group with another, facilitated by reagents such as bromoacetonitrile and potassium carbonate .
Common Reagents and Conditions
Bromoacetonitrile: Used for introducing nitrile groups.
Potassium Carbonate: Acts as a base in substitution reactions.
Protecting Groups: Used to protect reactive functional groups during intermediate steps.
Major Products
The major product of these reactions is the final this compound compound, characterized by its ability to inhibit the Keap1-Nrf2 interaction .
Wissenschaftliche Forschungsanwendungen
Keap1-Nrf2-IN-18 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and to develop new inhibitors.
Biology: Helps in understanding the role of the Keap1-Nrf2 pathway in cellular defense mechanisms.
Medicine: Potential therapeutic agent for diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and inflammatory conditions
Industry: Could be used in the development of new drugs targeting oxidative stress-related diseases.
Wirkmechanismus
Keap1-Nrf2-IN-18 exerts its effects by binding to the Kelch domain of Keap1, thereby preventing the ubiquitination and subsequent degradation of Nrf2. This leads to the accumulation of Nrf2 in the nucleus, where it activates the transcription of genes involved in antioxidant responses and detoxification processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: These compounds also inhibit the Keap1-Nrf2 interaction but bind to Keap1 in a different conformation.
Bivalent Inhibitors of the BTB E3 Ligase Keap1: These compounds enable instant Nrf2 activation by binding to Keap1 in a bivalent manner.
Uniqueness
Keap1-Nrf2-IN-18 is unique due to its specific binding mode and high affinity for the Keap1 protein, making it a potent inhibitor of the Keap1-Nrf2 interaction. This specificity and potency make it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C27H29FN2O4 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(2R,3S)-3-[[(2S)-2-[4-[(3-ethoxypyridin-2-yl)methyl]phenyl]-2-fluoroacetyl]amino]-2-methyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C27H29FN2O4/c1-4-34-23-6-5-15-29-22(23)16-19-9-13-20(14-10-19)24(28)26(31)30-25(18(3)27(32)33)21-11-7-17(2)8-12-21/h5-15,18,24-25H,4,16H2,1-3H3,(H,30,31)(H,32,33)/t18-,24+,25+/m1/s1 |
InChI-Schlüssel |
BFXQKBUFKIVUSI-YWWLGCSWSA-N |
Isomerische SMILES |
CCOC1=C(N=CC=C1)CC2=CC=C(C=C2)[C@@H](C(=O)N[C@H](C3=CC=C(C=C3)C)[C@@H](C)C(=O)O)F |
Kanonische SMILES |
CCOC1=C(N=CC=C1)CC2=CC=C(C=C2)C(C(=O)NC(C3=CC=C(C=C3)C)C(C)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


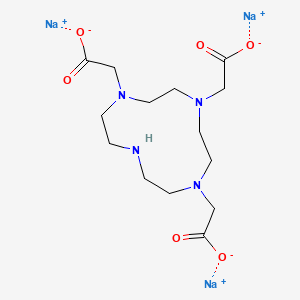
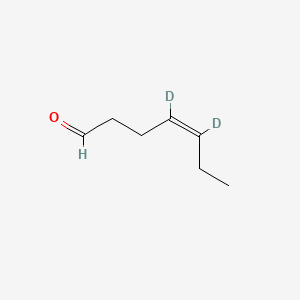
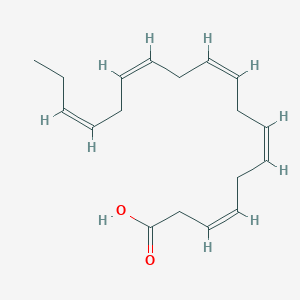
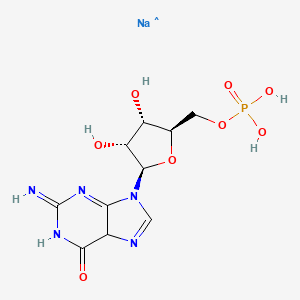
![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)

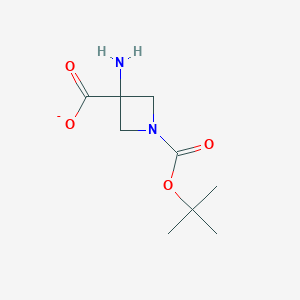
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)

![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)

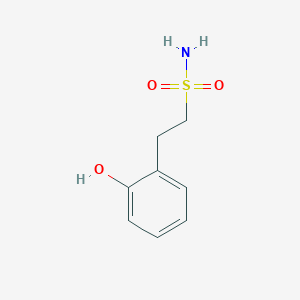
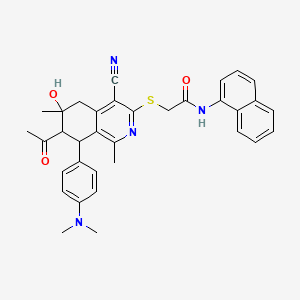
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
